

Technical Support Center: S-4048 (Ker-CT Cell Line)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S-4048	
Cat. No.:	B15574479	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the **S-4048**, more formally known as the Ker-CT (ATCC® CRL-4048™) cell line. This immortalized human keratinocyte cell line is a valuable model for dermatological research, toxicology, and studies of epidermal biology.

Frequently Asked Questions (FAQs)

Q1: What is the S-4048 (Ker-CT) cell line?

A1: The Ker-CT cell line is an hTERT-immortalized human keratinocyte line derived from the foreskin of a male neonate. It was created by introducing retroviruses that express human telomerase reverse transcriptase (hTERT) and murine cyclin-dependent kinase 4 (CDK4).[1] These cells express basal epidermal markers like keratin 5 and p63 and can undergo differentiation, making them a reliable alternative to primary keratinocytes which have a limited lifespan.[2]

Q2: What are the key advantages of using Ker-CT cells over primary keratinocytes?

A2: The primary advantage is their extended lifespan; Ker-CT cells can undergo over 250 population doublings without senescing.[2] This avoids the experimental variability associated with donor-specific differences and limited availability of primary cells.[3][4] Their genetic stability over time makes them suitable for long-term studies and genetic modifications like CRISPR-mediated knockouts.



Q3: What are the recommended baseline culture conditions for Ker-CT cells?

A3: Ker-CT cells should be cultured in Keratinocyte Growth Medium (KGM), such as KGM-Gold™ BulletKit™, and incubated at 37°C in a 5% CO₂ atmosphere.[5]

Q4: How do Ker-CT cells respond to calcium?

A4: Like primary keratinocytes, Ker-CT cells up-regulate differentiation markers in response to increased extracellular calcium concentrations.[6] Low calcium levels (e.g., 0.05 mM) maintain the cells in a proliferative, undifferentiated state, while increasing calcium (e.g., >0.1 mM) induces differentiation and the expression of markers like involucrin and transglutaminase.[7][8]

Q5: Are Ker-CT cells suitable for 3D skin models?

A5: Yes. Ker-CT cells can form stratified, organotypic epidermal structures in 3D culture models that are comparable to those formed by primary keratinocytes.[2] They retain this differentiation capability even at late passages.

Experimental Protocols & Data Key Experimental Parameters

The following table summarizes critical quantitative data for successful Ker-CT cell culture.



Parameter	Recommended Value	Notes
Seeding Density	5,000 - 8,000 viable cells/cm ²	For routine subculturing.
Media Renewal	Every 2-3 days	Adjust volume based on confluence.
Subculture Ratio	1:4 to 1:8	When cells are ~90% confluent.[9]
Trypsinization Time	4-6 minutes at 37°C	Until ~90% of cells have detached.
Centrifugation	250 x g for 5 minutes	To pellet cells after trypsinization.
Cryopreservation	90% FBS, 10% DMSO	Store in liquid nitrogen vapor phase.[5]

Media Volume Adjustment by Confluence

Confluence	Media Volume (per 25 cm² flask)	
< 25%	5 mL	
25% - 45%	7.5 mL	
> 45%	10 mL	
Data sourced from ATCC CRL-4048 product		
sheet.		

Detailed Methodologies Protocol 1: Thawing Cryopreserved Ker-CT Cells

- Preparation: Pre-warm the complete growth medium in a 37°C water bath. Place the culture flask (T-25 or T-75) containing the appropriate volume of medium in a 37°C, 5% CO₂ incubator for at least 15 minutes to ensure proper pH (7.0-7.6).
- Thawing: Quickly thaw the cryovial by gentle agitation in the 37°C water bath (approx. 2 minutes). Keep the cap and O-ring out of the water to prevent contamination.



- Aseptic Transfer: Decontaminate the vial with 70% ethanol. Transfer the thawed cell suspension directly into the pre-warmed culture flask. Do not centrifuge the cells to remove the DMSO at this stage.
- Incubation: Incubate the culture at 37°C in a 5% CO₂ incubator.
- Medium Change: After 6-12 hours, once cells have attached, remove the medium containing residual DMSO and replace it with fresh, pre-warmed complete growth medium.

Protocol 2: Subculturing Ker-CT Cells (T-75 Flask)

- Aspirate Medium: Remove and discard the spent cell culture medium.
- Rinse: Briefly rinse the cell monolayer with 3 mL of sterile HBSS and discard the rinse solution.[5]
- Dissociation: Add 3 mL of trypsin for primary cells. Gently rock the flask to cover the monolayer and place it at 37°C for 4-6 minutes.[5] Monitor under a microscope until approximately 90% of the cells have detached.
- Neutralization: Add 3 mL of a solution containing 2% FBS in D-PBS to neutralize the trypsin.
- Harvesting: Dislodge the cells by gently tapping the flask. Transfer the cell suspension to a 15 mL conical tube.
- Centrifugation: Pellet the cells by centrifuging at 250 x g for 5 minutes.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 6-8 mL of fresh, prewarmed complete growth medium.
- Seeding: Perform a cell count and seed new culture vessels at a density of 5,000 to 8,000 viable cells/cm².

Troubleshooting Guide

Issue 1: Slow Cell Growth or Low Viability After Thawing

Possible Cause A: Storage at -70°C.



- Solution: Ker-CT cells lose viability when stored at -70°C. Always store cryopreserved vials in the vapor phase of liquid nitrogen.
- Possible Cause B: Alkaline pH of the medium.
 - Solution: Ensure the medium is pre-incubated in a 5% CO₂ incubator for at least 15 minutes before adding cells to allow the pH to equilibrate to a physiological range (7.0-7.6).
- Possible Cause C: Centrifugation immediately after thawing.
 - Solution: Do not centrifuge cells immediately after thawing to remove cryoprotectant. Plate the entire vial contents and change the medium after 6-12 hours to remove residual DMSO once cells have attached.

Issue 2: Cells Detach in Sheets or Spontaneously Differentiate

- Possible Cause A: Over-confluence.
 - Solution: Do not let cultures become over-confluent. Subculture cells when they reach approximately 90% confluence to maintain a healthy, proliferative state.
- Possible Cause B: High calcium levels in basal media or supplements.
 - Solution: Use the recommended complete growth medium (e.g., KGM-Gold™), which is formulated with low calcium to support proliferation. High calcium concentrations will induce terminal differentiation. [6][8]
- Possible Cause C: Excessive trypsinization.
 - Solution: Limit exposure to trypsin to the recommended time (4-6 minutes). Overtrypsinization can damage cell surface proteins and affect adherence.

Issue 3: Inconsistent Experimental Results

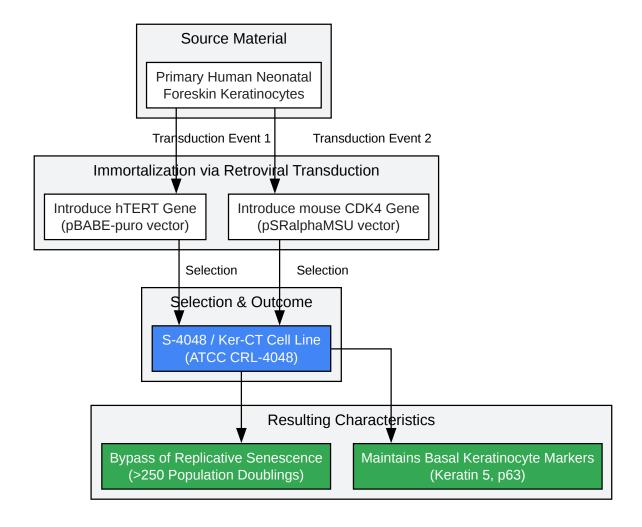
Possible Cause A: High passage number.



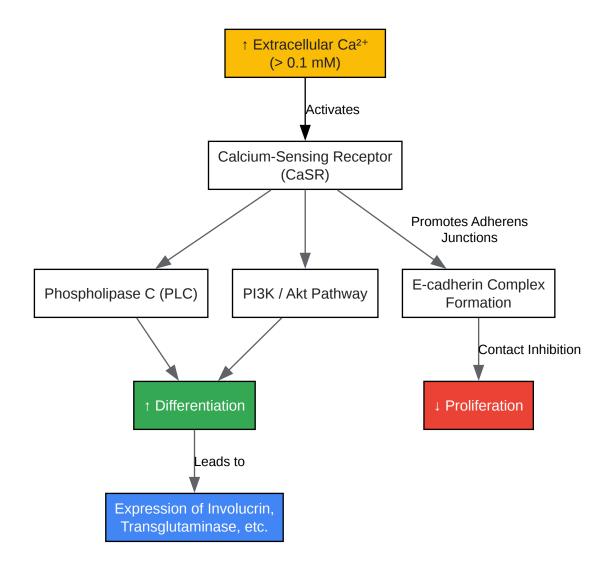
- Solution: While Ker-CT cells are stable for many passages, it is good practice to use cells
 within a consistent and defined passage range for a series of experiments to minimize
 variability. Start experiments with fresh, low-passage cells from a reputable source.
- Possible Cause B: Mycoplasma contamination.
 - Solution: Periodically test cultures for mycoplasma, as contamination can alter cellular metabolism and behavior, leading to spurious results. Use fluorescent dyes like Hoechst 33258 for detection.
- Possible Cause C: Inconsistent cell density at the start of an experiment.
 - Solution: Always perform accurate cell counts and seed a consistent number of cells per well or flask for each experiment to ensure reproducibility.

Visualizing Key Processes Ker-CT Immortalization Workflow









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- To cite this document: BenchChem. [Technical Support Center: S-4048 (Ker-CT Cell Line)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574479#s-4048-experimental-variability-and-controls]

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